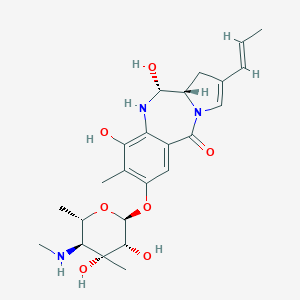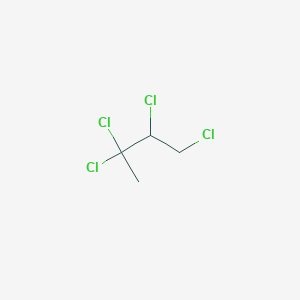
1,2,3,3-Tetrachlorobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,3-Tetrachlorobutane is a chemical compound that belongs to the group of chlorinated organic compounds. It is a colorless liquid that is used in various industries, including pharmaceuticals, agrochemicals, and plastics. The compound is also known for its toxic effects on the environment and human health.
Mecanismo De Acción
The mechanism of action of 1,2,3,3-Tetrachlorobutane is not well understood. However, it is known to be a toxic compound that can cause damage to various organs and systems in the body. The compound is believed to act by disrupting the normal functioning of biological molecules, such as proteins and enzymes.
Biochemical and Physiological Effects
This compound has been shown to have toxic effects on the liver, kidneys, and nervous system. The compound can cause liver damage, leading to increased levels of liver enzymes in the blood. It can also cause kidney damage, leading to proteinuria and hematuria. Additionally, this compound can cause neurotoxicity, leading to symptoms such as tremors, convulsions, and paralysis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,2,3,3-Tetrachlorobutane in lab experiments include its high purity and availability. The compound is also relatively stable and can be stored for long periods without significant degradation. However, the limitations of using this compound include its toxic effects on human health and the environment. Care should be taken when handling the compound, and appropriate safety measures should be implemented.
Direcciones Futuras
There are several future directions for research on 1,2,3,3-Tetrachlorobutane. One area of research is the development of safer and more environmentally friendly alternatives to the compound. Another area of research is the investigation of the mechanism of action of the compound and its toxic effects on human health. Additionally, research can be conducted on the use of this compound as a starting material for the synthesis of novel chemicals with potential pharmaceutical and agrochemical applications.
Conclusion
In conclusion, this compound is a chemical compound with various applications in industry and scientific research. However, the compound is also known for its toxic effects on human health and the environment. Further research is needed to develop safer alternatives to the compound and to investigate its mechanism of action and toxic effects.
Métodos De Síntesis
1,2,3,3-Tetrachlorobutane is synthesized by the chlorination of 1,2,3-trichlorobutane with chlorine gas in the presence of a catalyst. The reaction takes place at a temperature range of 150-200°C and a pressure of 1-2 atm. The yield of the reaction depends on the reaction conditions, such as temperature, pressure, and catalyst.
Aplicaciones Científicas De Investigación
1,2,3,3-Tetrachlorobutane is used in scientific research for various purposes. It is used as a solvent and reagent in organic synthesis. The compound is also used as a starting material for the synthesis of other chemicals, such as pharmaceuticals and agrochemicals. Additionally, this compound is used in analytical chemistry for the determination of halogenated organic compounds in environmental samples.
Propiedades
Número CAS |
13138-51-7 |
|---|---|
Fórmula molecular |
C4H6Cl4 |
Peso molecular |
195.9 g/mol |
Nombre IUPAC |
1,2,3,3-tetrachlorobutane |
InChI |
InChI=1S/C4H6Cl4/c1-4(7,8)3(6)2-5/h3H,2H2,1H3 |
Clave InChI |
NGAAIHKWQFLRDY-UHFFFAOYSA-N |
SMILES |
CC(C(CCl)Cl)(Cl)Cl |
SMILES canónico |
CC(C(CCl)Cl)(Cl)Cl |
Otros números CAS |
13138-51-7 |
Sinónimos |
1,2,3,3-Tetrachlorobutane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



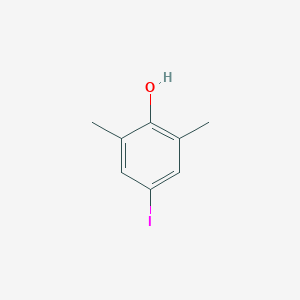
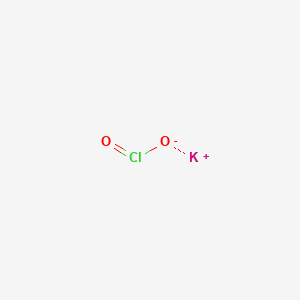

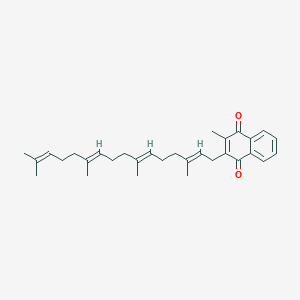
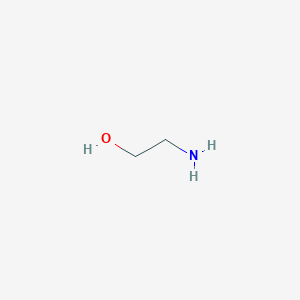
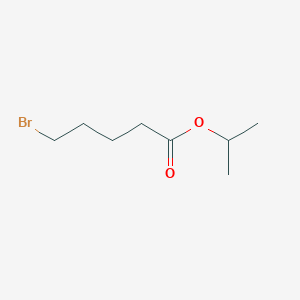
![2,6-Dimethyl-[1,3]thiazolo[5,4-f][1,3]benzothiazole](/img/structure/B87645.png)
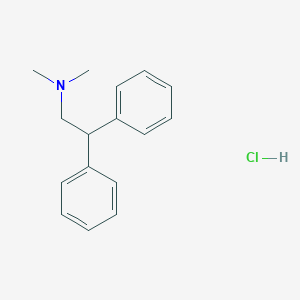
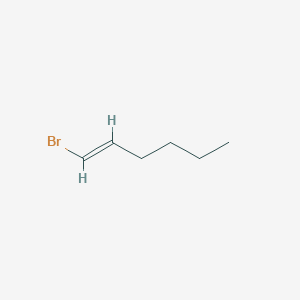

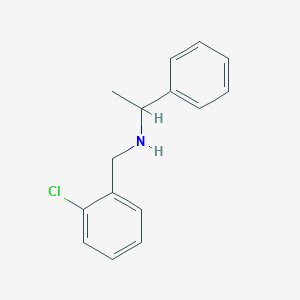
![1-[(dimethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B87659.png)
